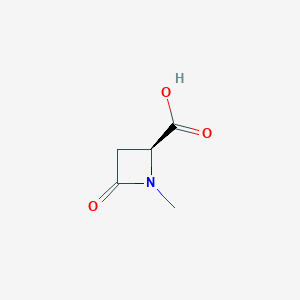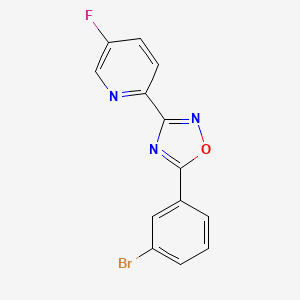
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom at the 5-position, a bromophenyl group at the 3-position, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, organometallic compounds, and nucleophiles are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chloro-pyrid-2-yl)-5-(3-bromophenyl)-1,2,4-oxadiazole
- 3-(5-Fluoro-pyrid-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- 3-(5-Fluoro-pyrid-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the pyridine and phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both fluorine and bromine atoms can enhance its interactions with biological targets and improve its stability and solubility.
Propriétés
Formule moléculaire |
C13H7BrFN3O |
|---|---|
Poids moléculaire |
320.12 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrFN3O/c14-9-3-1-2-8(6-9)13-17-12(18-19-13)11-5-4-10(15)7-16-11/h1-7H |
Clé InChI |
UPPGPRJSVUNYFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=NC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


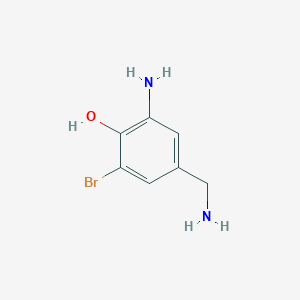
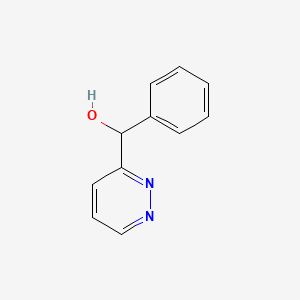
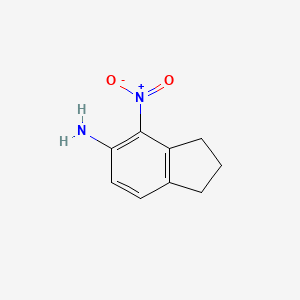
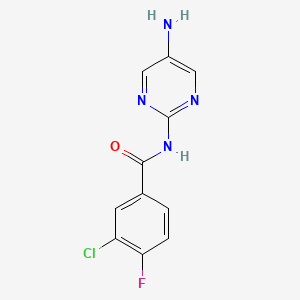
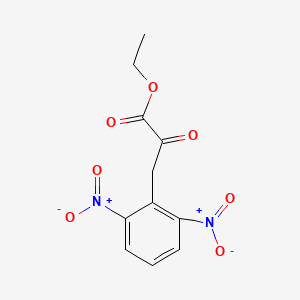
![3-(3-Trifluromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B8273940.png)
![5-Methanesulfonyl-[1,2]naphthoquinone](/img/structure/B8273946.png)
![3-Butyn-2-ol,4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-](/img/structure/B8273953.png)

![2-Oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)aceticacid](/img/structure/B8273967.png)
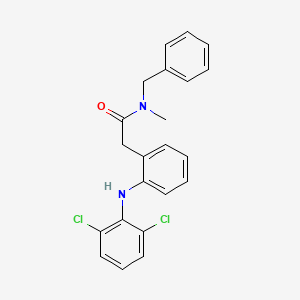
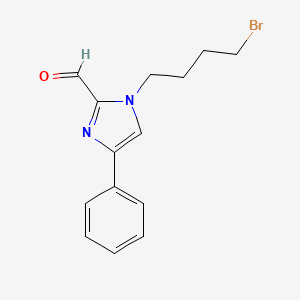
![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-amine](/img/structure/B8273989.png)
